molecular formula C9H13Cl3N4 B2592217 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride CAS No. 21571-04-0

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride

Cat. No.: B2592217
CAS No.: 21571-04-0
M. Wt: 283.58
InChI Key: FPBIUAUQYKHDIV-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: This compound (CAS 272792-01-5) consists of a benzene ring substituted with a chlorine atom at position 2, an amino group at position 4, and an imidazoline moiety (4,5-dihydro-1H-imidazol-2-yl) at position 1. The dihydrochloride salt form enhances its solubility and stability. Its molecular formula is C₉H₁₄Cl₂N₄, with a molar mass of 249.14 g/mol .

Properties

IUPAC Name

2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN4.2ClH/c10-7-5-6(11)1-2-8(7)14-9-12-3-4-13-9;;/h1-2,5H,3-4,11H2,(H2,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBIUAUQYKHDIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NC2=C(C=C(C=C2)N)Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine typically involves the formation of the imidazole ring followed by the introduction of the chloro and diamine groups. One common method involves the reaction of a suitable benzene derivative with an imidazole precursor under controlled conditions. The reaction may require catalysts such as palladium or copper and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired compound from by-products .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a hydroxylated derivative, while substitution reactions can produce a variety of substituted imidazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds similar to 2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine. These compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

Compound Cell Line IC50 (µM) Mechanism of Action
2-Chloro...MCF715.3Induction of apoptosis
2-Chloro...HeLa12.7Cell cycle arrest

The mechanism of action primarily involves the induction of apoptosis and inhibition of cell proliferation through various pathways including the modulation of signaling cascades related to cell survival and death .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies show effectiveness against a range of bacteria and fungi:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could be developed into a novel antimicrobial agent .

Synthesis of Novel Compounds

The compound serves as an important intermediate in organic synthesis. It can be utilized to synthesize more complex molecules through reactions with various nucleophiles. For example:2 Chloro 1 N 4 5 dihydro 1H imidazol 2 yl benzene 1 4 diamine+NucleophileNew Compound\text{2 Chloro 1 N 4 5 dihydro 1H imidazol 2 yl benzene 1 4 diamine}+\text{Nucleophile}\rightarrow \text{New Compound}This reaction pathway is essential for developing new pharmaceuticals with enhanced biological activities .

Case Study 1: Anticancer Research

A recent study published in a peer-reviewed journal demonstrated the efficacy of derivatives of this compound in inhibiting tumor growth in xenograft models. The study highlighted the compound's ability to reduce tumor size significantly compared to controls, showcasing its potential as a lead compound for further development .

Case Study 2: Antimicrobial Efficacy

In a comparative study on antimicrobial agents, researchers evaluated the effectiveness of this compound against standard antibiotics. Results indicated that it exhibited superior activity against resistant strains of bacteria, suggesting its potential role in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine involves its interaction with specific molecular targets. The imidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Substituents (Benzene Ring) Salt Form Key Features
Target Compound C₉H₁₄Cl₂N₄ 2-Cl, 1-imidazoline, 4-NH₂ Dihydrochloride Single Cl substitution; dihydrochloride enhances stability .
Apraclonidine Hydrochloride (CAS 73218-79-8) C₉H₁₁Cl₃N₄ 2,6-diCl, 1-imidazoline, 4-NH₂ Hydrochloride Dual Cl substitution; α₂-adrenergic agonist used to lower intraocular pressure .
Clonidine C₉H₁₀Cl₂N₄ 2,6-diCl, 1-imidazolidine Free base Antihypertensive agent; higher lipophilicity due to imidazolidine ring .
4-(4,5-Dihydro-1H-imidazol-2-yl)aniline HCl C₉H₁₁N₃·HCl No Cl, 1-imidazoline, 4-NH₂ Hydrochloride Simpler structure; used as a synthetic intermediate .

Physicochemical Properties

Property Target Compound Apraclonidine Hydrochloride Clonidine
Molecular Weight (g/mol) 249.14 285.57 230.10
Chlorine Atoms 1 (benzene) + 2 (HCl) 2 (benzene) + 1 (HCl) 2 (benzene)
Solubility High (dihydrochloride salt) Moderate (hydrochloride) Low (free base)
Storage Conditions +2 to +8°C Room temperature Room temperature

Pharmacological and Functional Differences

  • Target Compound vs. Apraclonidine :

    • The single Cl substitution at position 2 (vs. 2,6-diCl in apraclonidine) likely reduces α₂-receptor binding affinity, altering selectivity and potency .
    • Apraclonidine’s dual Cl groups enhance its hydrophobicity, improving corneal penetration for ocular use .
  • Target Compound vs. Clonidine :

    • Clonidine’s imidazolidine ring (saturated) increases membrane permeability, making it effective in systemic applications (e.g., hypertension) .
    • The target compound’s imidazoline ring (unsaturated) may confer distinct receptor interaction profiles.

Biological Activity

2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine; dihydrochloride (CAS: 802866-72-4) is a synthetic compound that has garnered attention due to its potential biological activities. This article presents a detailed examination of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₉H₁₁ClN₄
Molecular Weight210.66 g/mol
IUPAC Name2-chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine; dihydrochloride
AppearancePowder
Storage TemperatureRoom Temperature

Antitumor Activity

Research indicates that derivatives of imidazole and benzene compounds exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The IC50 values for related compounds often fall below 50 μM, demonstrating potent cytotoxic effects against human glioblastoma and melanoma cells .

Case Study:
A study on thiazole derivatives indicated that the presence of electron-donating groups enhanced cytotoxicity. The structure of 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine suggests potential for similar activity due to its imidazole moiety, which is known for interacting with cellular targets involved in cancer progression .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial effects. Compounds with similar structures have demonstrated activity against various bacterial strains. For example, thiazole derivatives have shown comparable efficacy to standard antibiotics like norfloxacin in inhibiting bacterial growth .

Research Findings:
A recent investigation into new substituted phenylthiazol-2-amines revealed promising antimicrobial activity across multiple bacteria strains. The SAR analysis indicated that modifications in the phenyl ring significantly influenced antimicrobial potency .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with imidazole rings have been studied for their anti-inflammatory properties. In vitro assays have demonstrated that related compounds can inhibit pro-inflammatory cytokines and pathways such as NF-kB activation .

Example:
In a study involving pyrazolo[1,5-a]quinazolines, compounds with similar scaffolds exhibited IC50 values ranging from 4.8 to 30.1 μM against inflammatory markers, suggesting that the imidazole component may enhance anti-inflammatory effects through modulation of signaling pathways .

Structure-Activity Relationship (SAR)

The biological activity of 2-Chloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine can be partially attributed to its structural components:

  • Chlorine Substitution: The presence of chlorine enhances lipophilicity and can improve binding affinity to biological targets.
  • Imidazole Ring: This heterocyclic structure is known for its role in various biological processes and contributes to the compound's potential as an antitumor and antimicrobial agent.
  • Amino Groups: The amino functionalities may facilitate hydrogen bonding with target proteins or enzymes.

Q & A

Q. What emerging techniques enhance the detection of low-abundance metabolites or degradation products?

  • Methodological Answer : High-resolution tandem mass spectrometry (HRMS/MS) with ion mobility separation (e.g., Waters SYNAPT) differentiates isobaric species. For fluorescent tracking, derivatize metabolites with 4-(4,5-diphenyl-imidazol-2-yl)benzoyl chloride (λex 335 nm, λem 420 nm), enabling nanomolar-level detection in biological matrices .

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